molecular formula C13H12ClN3O3 B1377830 ethyl 1-[2-(3-chlorophenyl)-2-oxoethyl]-1H-1,2,4-triazole-3-carboxylate CAS No. 1400540-35-3

ethyl 1-[2-(3-chlorophenyl)-2-oxoethyl]-1H-1,2,4-triazole-3-carboxylate

Cat. No. B1377830
CAS RN: 1400540-35-3
M. Wt: 293.7 g/mol
InChI Key: DMPBWVNWFBULNS-UHFFFAOYSA-N
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Description

The compound “ethyl 1-[2-(3-chlorophenyl)-2-oxoethyl]-1H-1,2,4-triazole-3-carboxylate” is a complex organic molecule that contains several functional groups. It belongs to the class of 1,2,4-triazoles, which are heterocyclic compounds containing a five-membered ring with three nitrogen atoms and two carbon atoms . The presence of a chlorophenyl group indicates that it has a phenyl ring (a variant of benzene) with a chlorine atom attached. The ethyl and carboxylate groups are common in organic chemistry and biochemistry, often involved in reactions.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the 1,2,4-triazole ring, the chlorophenyl group, and the ethyl group. The exact spatial arrangement of these groups would depend on the specific synthesis process and the conditions under which the compound is analyzed .


Chemical Reactions Analysis

1,2,4-Triazoles are known to participate in a variety of chemical reactions, often acting as ligands in coordination chemistry or as nucleophiles in organic reactions . The chlorophenyl group could potentially undergo electrophilic aromatic substitution reactions.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific molecular structure. Generally, we can expect that it would be a solid under standard conditions, with its solubility in different solvents depending on the polarity of the molecule .

Scientific Research Applications

Antiviral Activity

Ethyl 1-[2-(3-chlorophenyl)-2-oxoethyl]-1H-1,2,4-triazole-3-carboxylate: derivatives have been explored for their potential as antiviral agents. The indole nucleus, which is structurally similar to the triazole ring, has shown significant promise in inhibiting the replication of various RNA and DNA viruses . This suggests that triazole derivatives could be synthesized and tested for their efficacy against a broad range of viral pathogens.

Antimalarial Activity

The fight against malaria could benefit from the development of triazole derivatives. Indole-based compounds have been effective in combating Plasmodium species, and triazole analogs could potentially be engineered to target the parasite’s life cycle.

Each of these applications represents a unique field of study where “ethyl 1-[2-(3-chlorophenyl)-2-oxoethyl]-1H-1,2,4-triazole-3-carboxylate” could have significant scientific and therapeutic implications. Further research and development are necessary to fully understand and harness the potential of these compounds. The information provided is based on the structural and functional similarities with indole derivatives, which share a common aromatic heterocyclic structure with triazole compounds .

Safety and Hazards

As with any chemical compound, handling “ethyl 1-[2-(3-chlorophenyl)-2-oxoethyl]-1H-1,2,4-triazole-3-carboxylate” would require appropriate safety precautions. The specific hazards would depend on the compound’s reactivity and toxicity, which are not provided in the available information .

Future Directions

Given the wide range of biological activities exhibited by triazole derivatives, this compound could potentially be of interest in medicinal chemistry or drug discovery . Further studies would be needed to explore its biological activity, pharmacokinetics, and toxicity.

properties

IUPAC Name

ethyl 1-[2-(3-chlorophenyl)-2-oxoethyl]-1,2,4-triazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3O3/c1-2-20-13(19)12-15-8-17(16-12)7-11(18)9-4-3-5-10(14)6-9/h3-6,8H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMPBWVNWFBULNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C=N1)CC(=O)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 1-[2-(3-chlorophenyl)-2-oxoethyl]-1H-1,2,4-triazole-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 1-[2-(3-chlorophenyl)-2-oxoethyl]-1H-1,2,4-triazole-3-carboxylate

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